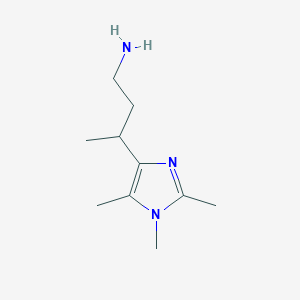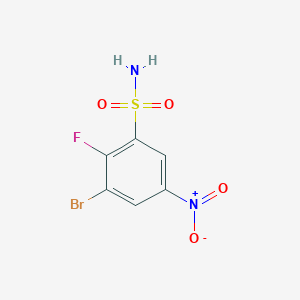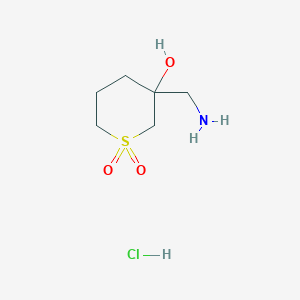![molecular formula C10H16ClFN2O B13514032 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride](/img/structure/B13514032.png)
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is an organic compound with the molecular formula C10H15FN2O·HCl. This compound is notable for its applications in various fields, including medicinal chemistry and material science. It is characterized by the presence of a dimethylamino group, an ethoxy group, and a fluorine atom attached to an aniline ring, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.
Etherification: The 2-fluoroaniline undergoes etherification with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group can enhance its ability to cross biological membranes, facilitating its action at target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 4-[2-(Dimethylamino)ethoxy]phenol
Uniqueness
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C10H16ClFN2O |
|---|---|
Peso molecular |
234.70 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C10H15FN2O.ClH/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8;/h3-4,7H,5-6,12H2,1-2H3;1H |
Clave InChI |
JLXQFLZEGJKGQX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC(=C(C=C1)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


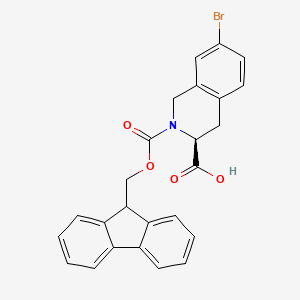
![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

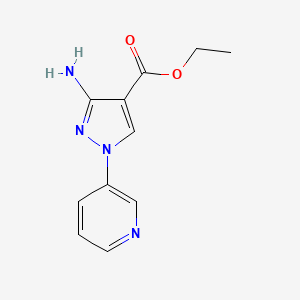
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
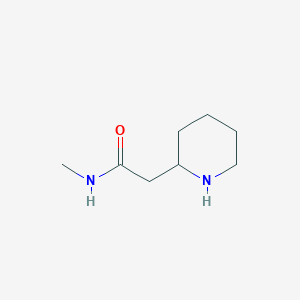
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
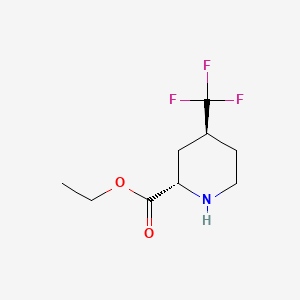
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
